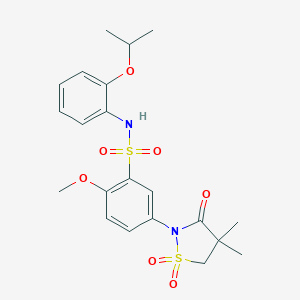![molecular formula C20H27N3O2S B253861 N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, commonly known as DPA-714, is a small molecule drug that has gained significant attention in the scientific research community due to its potential applications in a variety of fields. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
Mecanismo De Acción
DPA-714 acts as a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, binding to the protein and modulating its activity. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is involved in the transport of cholesterol into the inner mitochondrial membrane, where it is used for steroid synthesis. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is also involved in the regulation of apoptosis and mitochondrial function. The exact mechanism by which DPA-714 modulates N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide activity is not fully understood, but it is thought to involve the regulation of mitochondrial membrane potential and the inhibition of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its role in neuroimaging, DPA-714 has been found to have anti-inflammatory and neuroprotective properties. DPA-714 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. DPA-714 has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for use in lab experiments. It is a selective ligand for N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, which allows for specific targeting of the protein. DPA-714 is also stable and can be radiolabeled for use in PET imaging. However, there are also limitations to the use of DPA-714. Its exact mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. Additionally, DPA-714 is not currently approved for use in humans and has not undergone extensive safety testing.
Direcciones Futuras
There are several future directions for the study of DPA-714. One area of research is the development of new radiolabeled compounds for use in PET imaging. These compounds could have improved imaging properties and allow for more accurate visualization of N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. Another area of research is the investigation of DPA-714's effects on other cellular processes, such as mitochondrial function and apoptosis. Finally, the potential therapeutic applications of DPA-714 in the treatment of neurodegenerative diseases should be explored further.
Métodos De Síntesis
The synthesis of DPA-714 involves the reaction of 2-bromoacetophenone with 2,6-diisopropylaniline, followed by the addition of ethyl 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The resulting compound is then treated with sodium hydride and chloroacetyl chloride to yield DPA-714.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its applications in the field of neuroimaging. N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is upregulated in response to neuroinflammation and has been found to be a biomarker of neurodegeneration. DPA-714 can be radiolabeled with positron-emitting isotopes and used in positron emission tomography (PET) imaging to visualize N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide expression in the brain. This can provide valuable information about the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C20H27N3O2S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H27N3O2S/c1-6-14-10-17(24)23-20(21-14)26-11-18(25)22-19-15(12(2)3)8-7-9-16(19)13(4)5/h7-10,12-13H,6,11H2,1-5H3,(H,22,25)(H,21,23,24) |
Clave InChI |
GCKNLAJUBMFNQH-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
SMILES canónico |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)



